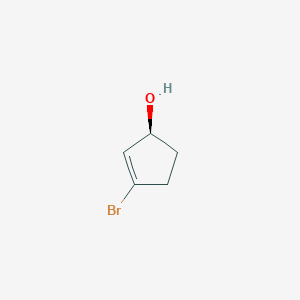2-Cyclopenten-1-ol,3-bromo-,(1S)-(9CI)
CAS No.:
Cat. No.: VC18502292
Molecular Formula: C5H7BrO
Molecular Weight: 163.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H7BrO |
|---|---|
| Molecular Weight | 163.01 g/mol |
| IUPAC Name | (1S)-3-bromocyclopent-2-en-1-ol |
| Standard InChI | InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2/t5-/m0/s1 |
| Standard InChI Key | GGHCCUASGPOKOK-YFKPBYRVSA-N |
| Isomeric SMILES | C1CC(=C[C@H]1O)Br |
| Canonical SMILES | C1CC(=CC1O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a five-membered cyclopentene ring with a hydroxyl group at position 1 and a bromine atom at position 3. The (1S) stereochemical designation indicates the chiral center’s configuration, influencing its spatial orientation and interaction with other molecules. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 163.012 g/mol |
| InChI Key | BZKFMUIJRXWWQK-UHFFFAOYSA-N |
| CAS Registry Number | 686745-64-2 |
The bromine substituent enhances electrophilicity at C3, while the hydroxyl group enables hydrogen bonding and nucleophilic reactivity at C1.
Synthetic Methodologies
Bromination Strategies
Synthesis of 2-Cyclopenten-1-ol,3-bromo-,(1S)-(9CI) commonly involves bromination of a cyclopentenol precursor. One approach utilizes in an inert solvent (e.g., dichloromethane) under controlled temperatures (0–25°C) to achieve regioselective bromination. For example:
Yields depend on steric and electronic factors, with optimal selectivity achieved by slow reagent addition.
Stereochemical Control
The (1S) configuration is preserved via chiral auxiliary-mediated synthesis or asymmetric catalysis. Enzymatic resolution using lipases has been reported for similar bromoalcohols, though direct evidence for this compound remains unpublished.
Reactivity and Mechanistic Pathways
Nucleophilic Substitution
The bromine atom undergoes displacement with nucleophiles (e.g., azide, alkoxide). For instance, treatment with sodium azide () yields 3-azidocyclopentenol:
Reaction rates are influenced by solvent polarity and leaving-group ability.
Oxidation and Reduction
-
Oxidation: The hydroxyl group can be oxidized to a ketone using Jones reagent (), forming 2-cyclopentenone derivatives.
-
Reduction: Catalytic hydrogenation () saturates the cyclopentene ring, yielding bromocyclopentanol.
Industrial and Research Applications
Pharmaceutical Intermediates
Brominated cyclopentenols serve as precursors to prostaglandin analogs and antiviral agents. While 2-Cyclopenten-1-ol,3-bromo-,(1S) itself lacks documented bioactivity, its derivatives are under investigation for anti-inflammatory properties.
Material Science
The compound’s rigidity and functional groups make it a candidate for liquid crystal monomers. Bromine enhances thermal stability, while the hydroxyl group facilitates crosslinking in polymer matrices.
Comparative Analysis of Related Compounds
| Compound | Structure | Reactivity |
|---|---|---|
| 3-Bromocyclopentene | Bromine at C3, no hydroxyl | Higher electrophilicity at C3 |
| 2-Cyclopenten-1-one | Carbonyl at C1, no bromine | Susceptible to nucleophilic addition |
| Cyclopentene | Unsubstituted ring | Limited functionalization potential |
The hydroxyl group in 2-Cyclopenten-1-ol,3-bromo-,(1S) enables diverse derivatization compared to non-functionalized analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume